molecular formula C20H19O3- B14692592 (1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate CAS No. 35033-79-5

(1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate

Cat. No.: B14692592
CAS No.: 35033-79-5
M. Wt: 307.4 g/mol
InChI Key: HADMFWZJTNZVQK-RCCFBDPRSA-M
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Description

(1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by the introduction of benzoyl and phenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of (1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

35033-79-5

Molecular Formula

C20H19O3-

Molecular Weight

307.4 g/mol

IUPAC Name

(1R,2R,5S)-2-benzoyl-5-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C20H20O3/c21-19(15-9-5-2-6-10-15)17-12-11-16(13-18(17)20(22)23)14-7-3-1-4-8-14/h1-10,16-18H,11-13H2,(H,22,23)/p-1/t16-,17+,18+/m0/s1

InChI Key

HADMFWZJTNZVQK-RCCFBDPRSA-M

Isomeric SMILES

C1C[C@H]([C@@H](C[C@H]1C2=CC=CC=C2)C(=O)[O-])C(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(C(CC1C2=CC=CC=C2)C(=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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